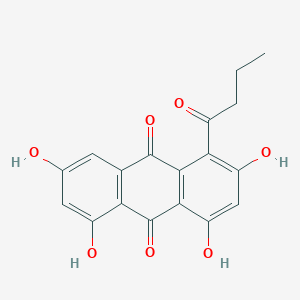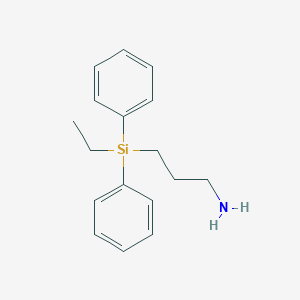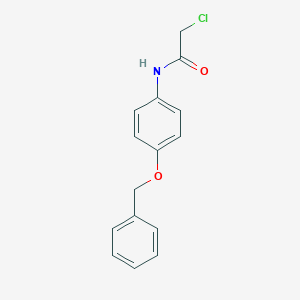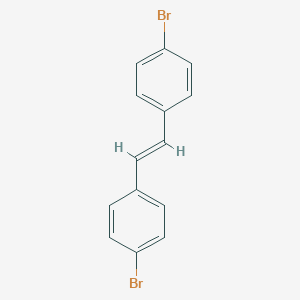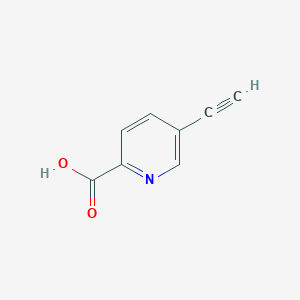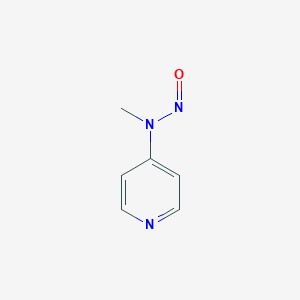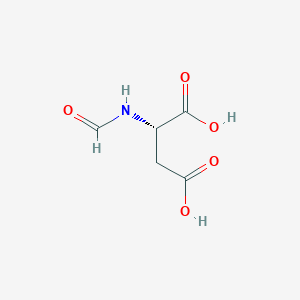
Tin, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has the molecular formula C20H28O6Sn. It is widely used in various scientific research fields due to its unique chemical properties and versatility.
准备方法
Synthetic Routes and Reaction Conditions
Tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- is typically synthesized through the reaction of tin(IV) chloride with acetylacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
SnCl4+2C5H8O2→Sn(C5H7O2)2+4HCl
Industrial Production Methods
In industrial settings, the production of tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents or ligands.
Major Products Formed
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
Tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- is widely used in scientific research due to its versatility. Some of its applications include:
Catalysts: Used as a catalyst in various organic reactions.
Coatings: Employed in the preparation of thin films and coatings.
Nanomaterial Synthesis: Utilized in the synthesis of tin-based nanomaterials.
作用机制
The mechanism of action of tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- involves its ability to coordinate with other molecules and ions. The acetylacetonate ligands provide stability to the tin center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- Tin(IV) chloride (SnCl4)
- Tin(II) chloride (SnCl2)
- Tin(IV) oxide (SnO2)
Uniqueness
Tin, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- is unique due to its coordination with acetylacetonate ligands, which provide enhanced stability and reactivity compared to other tin compounds. This makes it particularly useful in applications requiring precise control over tin’s chemical behavior.
属性
CAS 编号 |
16009-86-2 |
|---|---|
分子式 |
C10H14O4Sn |
分子量 |
316.93 g/mol |
IUPAC 名称 |
bis[[(Z)-4-oxopent-2-en-2-yl]oxy]tin |
InChI |
InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
InChI 键 |
XDRPDDZWXGILRT-FDGPNNRMSA-L |
SMILES |
CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |
手性 SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sn+2] |
规范 SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



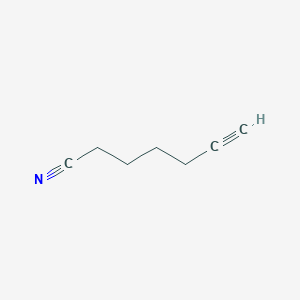
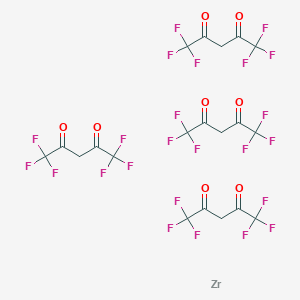
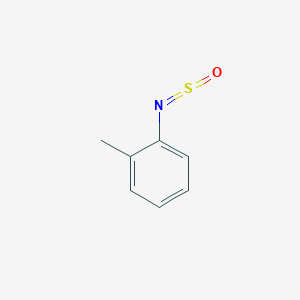
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
